molecular formula C14H30O2 B1195059 2-(Dodecyloxy)ethanol CAS No. 4536-30-5

2-(Dodecyloxy)ethanol

Cat. No. B1195059
CAS RN: 4536-30-5
M. Wt: 230.39 g/mol
InChI Key: SFNALCNOMXIBKG-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)ethanol is a compound that can be synthesized through reactions involving dodecyl alcohols and ethylene oxide or related precursors. Its structure and properties are influenced by the long dodecyl chain and the hydroxyethyl group, making it an interesting subject for various chemical and physical property studies.

Synthesis Analysis

The synthesis of similar long-chain 2-amino-alcohols has been carried out starting from amino acids like L- or D-Serine, followed by oxidation and Wittig reaction or etherification, which can be analogous to the synthetic route for 2-(Dodecyloxy)ethanol (Magrioti, Hadjipavlou-Litina, & Constantinou-Kokotou, 2003). Additionally, synthesis involving Guerbet alcohols and phase-transfer catalysis has been explored for related ethers, indicating potential methods for 2-(Dodecyloxy)ethanol synthesis (Sun Ying, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar functionalities, like thiostannates or imidazolium salts, can provide insights into the potential structural characteristics of 2-(Dodecyloxy)ethanol. Techniques such as X-ray diffraction and NMR spectroscopy are essential tools for this purpose (Jianquan Li et al., 1997).

Chemical Reactions and Properties

2-(Dodecyloxy)ethanol's reactivity can be inferred from studies on similar alkoxyethanols, where their interactions with surfactants and in micellization processes are investigated. For instance, the interaction between poly(vinylpyrrolidone) and sodium dodecyl sulfate in the presence of ethanol suggests potential reactivity of alkoxyethanols in mixed solvent systems (Griffiths et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, density, and phase behavior of alkoxyethanols can be studied using thermodynamic and spectroscopic methods. The study on the thermodynamics of n-alkoxyethanols in organic solvents presents a framework for understanding the solubility and miscibility of 2-(Dodecyloxy)ethanol in various solvents (R. Martínez et al., 2000).

Chemical Properties Analysis

The chemical properties of 2-(Dodecyloxy)ethanol, such as its reactivity in condensation reactions, can be explored through studies that investigate the synthesis and reactivity of structurally related compounds. For example, the synthesis and characterization of mesoporous materials using alkoxyethanol derivatives indicate potential applications and chemical behaviors of 2-(Dodecyloxy)ethanol (A. Mitra et al., 2008).

Scientific Research Applications

  • Nematicidal Activity : 2-(1-Dodecyloxy)-1-ethanol and its homologues have been found to exhibit 100% nematicidal activity at certain concentrations, indicating their potential as alternative agents for controlling pine wood nematodes, which cause significant damage to pines worldwide (Kim, Lee, & Park, 2016).

  • Extraction Techniques : Research has explored the use of subcritical (hot) water with ethanol as a modifier for extracting compounds such as nonylphenol polyethoxy carboxylates from sludge samples. This method has shown to yield high recovery rates (Field & Reed, 1999).

  • Hydrogen Production : Studies have investigated the use of ethanol in the combined production and purification of hydrogen by redox processes, particularly in fixed bed reactors. This research highlights the potential of ethanol in renewable energy applications (Hormilleja et al., 2014).

  • Micellization Studies : The process of micellization of nonionic surfactants like hexa(oxyethylene) dodecyl ether in water and ethanol-water mixtures has been studied, providing insights into the behavior of these compounds in different solvent environments (Goto, Takemoto, & Endo, 1985).

  • Surfactant Behavior : The behavior of sodium dodecyl sulfate in alcohol-water mixtures has been a subject of study, focusing on aspects like aggregation number and alcohol attachment to micelle (Rafati, Gharibi, & Rezaie-Sameti, 2004).

  • Lubricant Additives : Novel borate esters, including compounds related to 2-(Dodecyloxy)ethanol, have been synthesized and analyzed for their effectiveness as lubricant additives in oils like rapeseed oil, showing promising tribological performance (Yan, Zeng, Heide, & Ren, 2014).

Safety And Hazards

2-(Dodecyloxy)ethanol should be handled with care to avoid contact with skin and eyes. It is advised to avoid formation of dust and aerosols. Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-dodecoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNALCNOMXIBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9002-92-0
Record name Polyethylene glycol lauryl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9002-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8044676
Record name 2-(Dodecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-(dodecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(Dodecyloxy)ethanol

CAS RN

4536-30-5
Record name Ethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4536-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dodecyloxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(dodecyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Dodecyloxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dodecyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECYL ETHYLENEGLYCOL MONOETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
CA Lajoie, AC Layton, JP Easter… - Journal of Industrial …, 1997 - academic.oup.com

Degradation of polychlorinated biphenyls (PCBs) in the environment is limited by their aqueous solubility and the degradative competence of indigenous populations. Field …

Number of citations: 43 academic.oup.com
SM Lee, DK Hong, SH Jang, KY Lee… - Entomological …, 2018 - Wiley Online Library
The aggregation pheromone of Monochamus (Coleoptera: Cerambycidae) beetles, 2‐(undecyloxy) ethanol (hereafter referred to as monochamol), has gained considerable attention …
Number of citations: 2 onlinelibrary.wiley.com
M Wooding, ER Rohwer, Y Naudé - Analytical and Bioanalytical Chemistry, 2020 - Springer
Volatile organic compounds (VOCs) and semi-VOCs detected on the human skin surface are of great interest to researchers in the fields of metabolomics, diagnostics, and skin …
Number of citations: 16 link.springer.com
E Eriksson, K Auffarth, AM Eilersen, M Henze, A Ledin - Water Sa, 2003 - ajol.info
Despite contributing 75% of the total wastewater flow to domestic sewers, little is currently known concerning the detailed production patterns and characteristics of grey wastewater. In …
Number of citations: 364 www.ajol.info
SA Teale, JD Wickham, F Zhang, J Su… - Journal of economic …, 2011 - academic.oup.com
The beetle Monochamus alternatus Hope (Coleoptera: Cerambycidae) is an efficient vector of pine wood nematode, the causal pathogen of pine wilt disease, that has resulted in …
Number of citations: 126 academic.oup.com
A Srinivasan, R Mayildurai, T Maruthavanan… - 2021 - researchsquare.com
The volatile organic compounds (VOCs) in cosmetics pose a series threat to the environment and their exposure causes a variety of ailments in human beings. The present work …
Number of citations: 4 www.researchsquare.com
YH Kim, K Lee - Environmental Research, 2022 - Elsevier
To declare a shampoo toxicologically safe, one should evaluate the hazards posed by the inhalation of aerosols produced during its use. Herein, tap water was sprayed into a shampoo-…
Number of citations: 2 www.sciencedirect.com
D Pesqué, Á March‐Rodriguez, J Dahlin… - Contact …, 2021 - Wiley Online Library
Background Different textile constituents may act as allergens and/or irritants and provoke textile contact dermatitis (TCD). Objectives To report a case of TCD caused by ethylene glycol …
Number of citations: 7 onlinelibrary.wiley.com
MJ Beck, AC Layton, CA Lajoie… - Biotechnology in the …, 2012 - books.google.com
Bioremediation is an environmental biotechnology with promise for promoting a sustainable environment. Bioremediation makes use of natural processes and applies the metabolic …
Number of citations: 0 books.google.com
MJ Beck, AC Layton, CA Lajoie, JP Easter… - Biotechnology in the …, 1997 - Springer
Bioremediation is an environmental biotechnology with promise for promoting a sustainable environment. Bioremediation makes use of natural processes and applies the metabolic …
Number of citations: 2 link.springer.com

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